4-Isobutoxy-2-butanone
Description
Properties
IUPAC Name |
4-(2-methylpropoxy)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6-10-5-4-8(3)9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQAHFUWSAGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336998 | |
| Record name | 4-Isobutoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31576-33-7 | |
| Record name | 4-(2-Methylpropoxy)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31576-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isobutoxy-2-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanone, 4-(2-methylpropoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isobutoxy-2-butanone can be synthesized through various methods. One common synthetic route involves the reaction of 2-butanone with isobutyl alcohol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isobutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted butanones depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
4-Isobutoxy-2-butanone is characterized by its butoxy group, which enhances its solubility and reactivity. The compound's structure allows it to function effectively as a solvent and an intermediate in chemical synthesis.
Solvent Applications
One of the primary uses of this compound is as a solvent in various industrial processes. Its low boiling point and high solvency power make it suitable for:
- Paints and Coatings : It acts as a solvent in the formulation of paints, varnishes, and coatings, providing excellent flow and leveling properties.
- Adhesives : The compound is utilized in adhesive formulations where strong bonding properties are required.
- Inks : In the printing industry, it serves as a solvent for inks, enhancing the drying time and adhesion to substrates.
Chemical Intermediate
This compound is also employed as a chemical intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for producing:
- Pharmaceuticals : It can be involved in the synthesis of active pharmaceutical ingredients (APIs), contributing to drug formulations.
- Agrochemicals : The compound is used in the production of herbicides and pesticides, where its properties enhance efficacy.
Case Study 1: Use in Paint Formulations
A study conducted by TCI Chemicals demonstrated that incorporating this compound in paint formulations significantly improved the drying time and gloss finish compared to traditional solvents. The study highlighted the compound's ability to reduce VOC emissions while maintaining performance.
Case Study 2: Adhesive Bond Strength
Research published in industrial chemistry journals indicated that adhesives formulated with this compound exhibited superior bond strength on various substrates, including metals and plastics. This property is attributed to the solvent's ability to penetrate surfaces effectively.
Data Summary Table
| Application Area | Specific Use | Benefits |
|---|---|---|
| Solvent | Paints and Coatings | Improved flow, reduced drying time |
| Solvent | Adhesives | Enhanced bond strength |
| Chemical Intermediate | Pharmaceuticals | Key component in API synthesis |
| Chemical Intermediate | Agrochemicals | Increased efficacy in formulations |
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2-butanone involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The isobutoxy group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions . These interactions are facilitated by the compound’s unique electronic structure and steric properties .
Comparison with Similar Compounds
Chemical Identity :
- Systematic Name: 4-Isobutoxy-2-butanone
- CAS Registry Number : 31576-33-7
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- Physical State : Colorless to light yellow clear liquid
- Purity : >95.0% (GC)
Structural Features: The compound consists of a 2-butanone backbone (a four-carbon ketone) with an isobutoxy group (–OCH₂CH(CH₃)₂) substituted at the 4-position. This ether-ketone hybrid structure imparts moderate polarity and influences its solubility and reactivity .
Applications :
Primarily used in research and industrial settings as a solvent or intermediate in organic synthesis. Its isobutoxy group enhances lipophilicity, making it suitable for applications requiring controlled hydrophobicity .
Structural Analogues of 2-Butanone Derivatives
The following compounds share the 2-butanone core but differ in substituents at the 4-position, leading to variations in properties (Table 1):
Physicochemical Properties
- Boiling Point/Solubility: this compound: Higher molecular weight (144.21 g/mol) suggests a higher boiling point compared to 4-Hydroxy-2-butanone (88.11 g/mol). The isobutoxy group reduces polarity, decreasing water solubility relative to hydroxyl or acetyloxy derivatives . 4-Hydroxy-2-butanone: Polar hydroxyl group enhances water solubility, making it more hydrophilic than ether or ester analogues . 4-(Acetyloxy)-2-butanone: Acetyloxy group introduces ester functionality, likely increasing reactivity in hydrolysis reactions compared to ethers .
Flammability : All alkoxy derivatives (e.g., 4-Isobutoxy, 4-Ethoxy) are flammable due to their volatile organic nature. Hydroxy and acetyloxy derivatives may exhibit lower flammability but require precautions for chemical reactivity .
Biological Activity
4-Isobutoxy-2-butanone, also known as 4-isobutyl-2-butanone or 1-butoxy-4-methyl-2-pentanone, is an organic compound with the molecular formula . It has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of existing literature, including case studies and research findings.
This compound is characterized by its functional groups that contribute to its chemical reactivity. The presence of a butoxy group and a ketone moiety makes it an interesting candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H16O2 |
| Molecular Weight | 144.21 g/mol |
| Boiling Point | Approximately 165 °C |
| Solubility | Soluble in organic solvents |
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial effects of various butanone derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited notable inhibition zones, suggesting that modifications in the alkyl side chains could enhance their antimicrobial efficacy .
Cytotoxicity and Safety Profile
The safety profile of this compound is crucial for its application in pharmaceuticals. According to toxicological assessments, exposure to high concentrations of related compounds has been linked to neurotoxicity and liver congestion in animal models. However, studies specifically targeting this compound are necessary to establish its safety parameters comprehensively .
Table 2: Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Inhalation Studies | Neurotoxic symptoms observed at high concentrations |
| Liver Effects | Increased liver weight; minimal hepatic toxicity |
| Renal Effects | Mild necrosis observed; normal renal function maintained |
The biological activity of this compound may involve several mechanisms:
- Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways in bacteria.
- Reactive Oxygen Species (ROS) Generation : Certain butanones induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
